molecular formula C17H12N4O B12702907 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- CAS No. 130187-51-8

1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl-

Cat. No.: B12702907
CAS No.: 130187-51-8
M. Wt: 288.30 g/mol
InChI Key: LLQJYYHOWANTNX-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. Common reaction conditions include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts depending on the specific reaction pathway.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., reflux conditions).

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-phenyl-
  • 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 8-phenyl-
  • 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-dimethyl-

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

130187-51-8

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

6,8-diphenyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

InChI

InChI=1S/C17H12N4O/c22-17-19-18-16-14(12-7-3-1-4-8-12)11-15(20-21(16)17)13-9-5-2-6-10-13/h1-11H,(H,19,22)

InChI Key

LLQJYYHOWANTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN3C2=NNC3=O)C4=CC=CC=C4

Origin of Product

United States

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